2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL
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Overview
Description
2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL is an organic compound belonging to the class of nitroquinolines and derivatives. This compound contains a nitro group attached to a quinoline moiety, making it a significant molecule in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL typically involves the reaction of 5-nitroquinoline with appropriate amines and alcohols under controlled conditions. One common method includes the use of quinoline N-oxides and visible light-mediated photocatalysis to achieve high yields with minimal by-products .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher efficiency and cost-effectiveness. The use of metal catalysts and controlled reaction environments ensures the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like tin chloride and oxidizing agents like nitric acid. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which have significant applications in medicinal chemistry and material science .
Scientific Research Applications
2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
(2S)-1-AMINO-3-[(5-NITROQUINOLIN-8-YL)AMINO]PROPAN-2-OL: Another nitroquinoline derivative with similar structural features.
Quinolin-8-amines: Isomerically related compounds used in organic synthesis.
Uniqueness
2-[(5-NITROQUINOLIN-8-YL)AMINO]-1-PHENYLETHAN-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(5-nitroquinolin-8-yl)amino]-1-phenylethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c21-16(12-5-2-1-3-6-12)11-19-14-8-9-15(20(22)23)13-7-4-10-18-17(13)14/h1-10,16,19,21H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQOWPJRZGLPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=C3C(=C(C=C2)[N+](=O)[O-])C=CC=N3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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